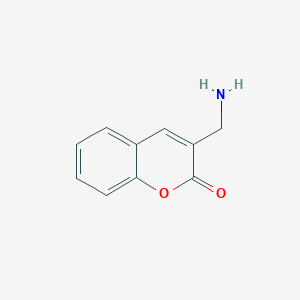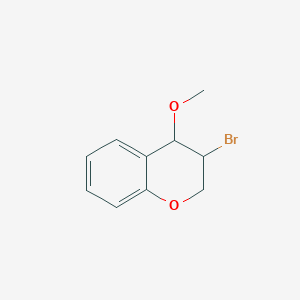
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 4-methoxy-3,4-dihydro-2H-1-benzopyran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures. This could include the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DCM or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of 3-substituted-4-methoxy-3,4-dihydro-2H-1-benzopyran derivatives.
Oxidation: Formation of 4-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Reduction: Formation of 4-methoxy-3,4-dihydro-2H-1-benzopyran.
Scientific Research Applications
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and methoxy group may play crucial roles in its reactivity and interaction with biological molecules. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the bromine and methoxy groups, making it less reactive.
4-Methoxy-3,4-dihydro-2H-1-benzopyran: Similar structure but without the bromine atom, leading to different reactivity and applications.
3-Bromo-3,4-dihydro-2H-1-benzopyran:
Uniqueness
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran is unique due to the presence of both bromine and methoxy groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-bromo-4-methoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11BrO2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11/h2-5,8,10H,6H2,1H3 |
InChI Key |
QEFNHIIYXHHJES-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(COC2=CC=CC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


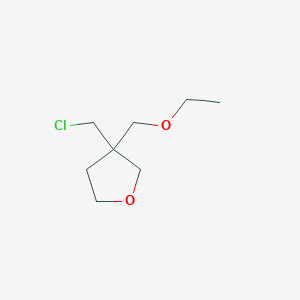

![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)


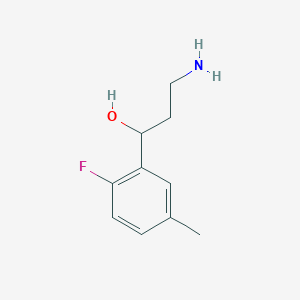
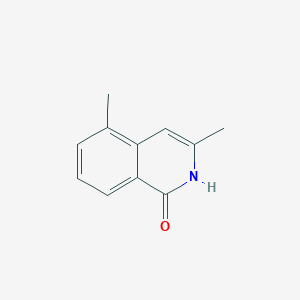
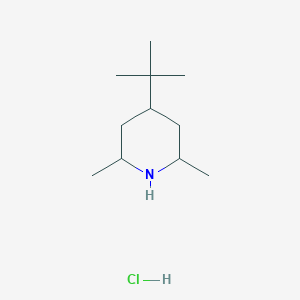

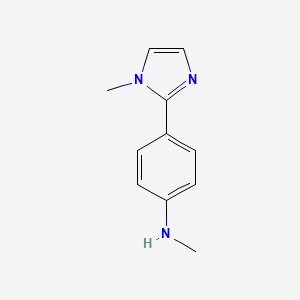
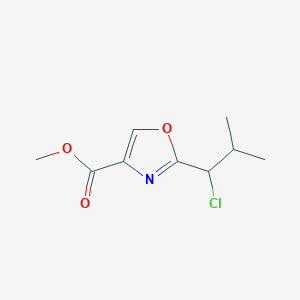
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
